Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC8486163
Molecular Formula: C26H28N2O5S
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N2O5S |
|---|---|
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C26H28N2O5S/c1-6-32-26(31)22-18(5)23(24(30)27-19-12-11-15(2)13-17(19)4)34-25(22)28-21(29)14-33-20-10-8-7-9-16(20)3/h7-13H,6,14H2,1-5H3,(H,27,30)(H,28,29) |
| Standard InChI Key | IDXRGQYWFDMSAT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)COC3=CC=CC=C3C |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)COC3=CC=CC=C3C |
Introduction
Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, known for their diverse biological activities and applications in medicinal chemistry and material science. This compound exhibits potential pharmacological properties, making it a subject of interest in scientific research.
Synthesis and Reaction Conditions
The synthesis of Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate typically involves several steps, including the condensation of thiophene derivatives with appropriate amides and esters under controlled conditions. This process often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
Biological Activities and Potential Applications
Thiophene derivatives, including Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate, are known for their diverse biological activities. Preliminary studies suggest potential pharmacological effects through mechanisms such as inhibition of enzyme activity or modulation of receptor signaling pathways. The compound may interact with specific molecular targets within biological systems, influencing metabolic pathways.
Biological Activity Comparison:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate | Not explicitly stated | Potential pharmacological effects |
| Suprofen | C15H14O3 | Anti-inflammatory |
| Articaine | C13H17N3O2S | Dental anesthetic |
| Ethyl 5-carbamoyl-2-{[2-(2,4-dimethylphenyl)methyl-methylamino]acetyl}amino}-4-methylthiophene-3-carboxylate | C21H27N3O4S | Antimicrobial properties |
Research Findings and Future Directions
Research on thiophene derivatives highlights their potential in medicinal chemistry and material science. Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is of interest due to its unique structural features and potential biological activities. Further studies are needed to fully explore its pharmacological properties and potential applications.
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